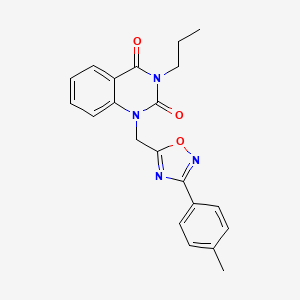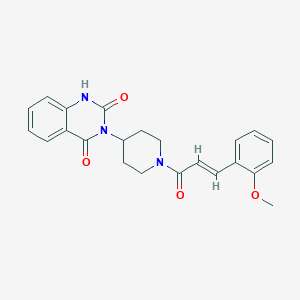![molecular formula C58H48N2O2 B14101698 (R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14101698.png)
(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is a complex organic compound characterized by its unique chiral structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring, binaphthyl groups, and benzyl substituents, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves several steps. The starting materials typically include cyclohexane-1,2-diamine and binaphthyl derivatives. The synthetic route often involves the following steps:
Formation of the Cyclohexane-1,2-diylbis(azanediyl) Intermediate: This step involves the reaction of cyclohexane-1,2-diamine with appropriate reagents to form the intermediate.
Coupling with Binaphthyl Derivatives: The intermediate is then coupled with binaphthyl derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent.
Introduction of Benzyl Groups:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a component in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) include other chiral ligands and binaphthyl derivatives. Some examples are:
- (1R,2R)-1,2-Cyclohexanediylbis(methylene) dimethanesulfonate
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis (1-methylethenyl)-, [1S- (1α,2β,4β)]-
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) lies in its specific chiral configuration and the presence of both binaphthyl and benzyl groups, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C58H48N2O2 |
|---|---|
Poids moléculaire |
805.0 g/mol |
Nom IUPAC |
1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C58H48N2O2/c61-57-46(23-15-27-51(57)54-44(34-39-16-3-1-4-17-39)32-30-41-20-7-10-24-48(41)54)37-59-52-28-13-14-29-53(52)60-38-47-36-43-22-9-12-26-50(43)56(58(47)62)55-45(35-40-18-5-2-6-19-40)33-31-42-21-8-11-25-49(42)55/h1-12,15-27,30-33,36-38,52-53,61-62H,13-14,28-29,34-35H2/t52-,53-/m0/s1 |
Clé InChI |
LRQZQPHBBAQPHJ-BNLBYEDMSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
SMILES canonique |
C1CCC(C(C1)N=CC2=C(C(=CC=C2)C3=C(C=CC4=CC=CC=C43)CC5=CC=CC=C5)O)N=CC6=CC7=CC=CC=C7C(=C6O)C8=C(C=CC9=CC=CC=C98)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101624.png)
![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)

![tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14101645.png)
![1-(4-Tert-butylphenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101646.png)
![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14101658.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14101673.png)
![(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14101688.png)

![1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101705.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101709.png)
![7-Fluoro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101711.png)
